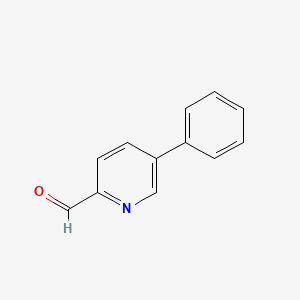

5-Phenylpyridine-2-carbaldehyde

Description

5-Phenylpyridine-2-carbaldehyde (CAS: 780800-85-3) is a pyridine derivative featuring a phenyl substituent at the 5-position and an aldehyde group at the 2-position of the pyridine ring. Its molecular formula is C₁₂H₉NO, with a molecular weight of 183.21 g/mol . The compound is a crystalline solid with a melting point of 72.5–76.5°C and is commercially available at 97% purity . The aldehyde functional group renders it reactive in condensation and nucleophilic addition reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

5-phenylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-9-12-7-6-11(8-13-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMPVOLAPKOFFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649932 | |

| Record name | 5-Phenylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780800-85-3 | |

| Record name | 5-Phenylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenylpyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpyridine-2-carbaldehyde typically involves the formylation of 5-phenylpyridine. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired aldehyde.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as distillation or recrystallization to obtain high-purity products.

Types of Reactions:

Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The phenyl group and the pyridine ring can undergo electrophilic and nucleophilic substitution reactions, respectively. For example, halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: KMnO4 in an aqueous medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol, LiAlH4 in ether.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 5-Phenylpyridine-2-carboxylic acid.

Reduction: 5-Phenylpyridine-2-methanol.

Substitution: Various halogenated derivatives depending on the halogen used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Synthesis of Bioactive Compounds

5-Phenylpyridine-2-carbaldehyde serves as a precursor for synthesizing various bioactive compounds. For instance, it can be transformed into thiosemicarbazones, which have been studied for their anticancer properties. A notable study demonstrated that the thiosemicarbazone derived from this aldehyde exhibited significant cytotoxicity against cancer cell lines, indicating its potential as a lead compound for drug development .

1.2 Coordination Chemistry

The compound's ability to form stable complexes with metal ions has been explored extensively. It acts as a bidentate ligand, coordinating through both the nitrogen and the carbonyl oxygen. Research has shown that complexes formed with ruthenium(II) display interesting properties that could be harnessed for catalysis and material science .

Agricultural Applications

2.1 Insecticidal Activity

Recent studies have focused on the insecticidal properties of derivatives of this compound. For example, certain derivatives have demonstrated high insecticidal activity against pests such as Mythimna separata and Aphis craccivora. In greenhouse assays, specific compounds derived from this aldehyde exhibited up to 100% inhibition at concentrations of 500 mg/L, suggesting their potential use in crop protection .

Table 1: Insecticidal Activity of Derivatives

| Compound | Target Pest | Inhibition (%) | Concentration (mg/L) |

|---|---|---|---|

| 5a | Mythimna separata | 100 | 500 |

| 5b | Aphis craccivora | 70 | 500 |

| 5c | Tetranychus cinnabarinus | 80 | 500 |

Material Science Applications

3.1 Synthesis of Functional Materials

The unique structure of this compound allows for its use in synthesizing functional materials such as polymers and organic light-emitting diodes (OLEDs). Its derivatives can be incorporated into polymer matrices to enhance properties like thermal stability and luminescence .

Case Studies

4.1 Case Study: Anticancer Activity

A study investigating the anticancer properties of thiosemicarbazones derived from this compound revealed that these compounds induce apoptosis in cancer cells through the activation of specific pathways. The study utilized various cell lines to assess cytotoxicity and found that modifications to the phenyl group significantly impacted activity levels .

4.2 Case Study: Coordination Complexes

Research on ruthenium(II) complexes formed with thiosemicarbazone derivatives showed promising results in catalysis and photophysical applications. These complexes exhibited enhanced stability and reactivity, making them suitable candidates for further exploration in catalysis .

Mechanism of Action

The mechanism of action of 5-Phenylpyridine-2-carbaldehyde largely depends on the specific reactions it undergoes. For example, in nucleophilic addition reactions, the aldehyde group acts as an electrophile, attracting nucleophiles to form addition products. The phenyl group can influence the reactivity of the pyridine ring through electronic effects, making certain positions more susceptible to substitution reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Aldehyde Group Reactivity: The aldehyde in this compound allows for nucleophilic additions (e.g., forming imines or hydrazones), distinguishing it from non-aldehyde analogs like 4-Phenylpyridine .

- Hydroxyl Group (5-Hydroxypyridine-2-carbaldehyde): Increases polarity and solubility in polar solvents, enabling applications in aqueous-phase reactions . Halogens (3-Chloro-5-fluoropyridine-2-carbaldehyde): Electron-withdrawing effects activate the aldehyde for electrophilic substitutions, but introduce toxicity concerns .

Biological Activity

5-Phenylpyridine-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of pyridine derivatives with phenyl groups under controlled conditions. Various synthetic methods have been reported, including nucleophilic substitutions and carbonylation reactions, which yield high purity and yields often exceeding 70% . The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Derivatives of this compound have shown promising results against various microbial strains. For instance, certain analogs demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, indicating potential as antibacterial agents.

- Insecticidal Properties : Research has highlighted the insecticidal efficacy of compounds containing the 2-phenylpyridine moiety. In particular, derivatives demonstrated up to 100% inhibition against pests like Mythimna separata at concentrations of 500 mg/L . This suggests potential applications in agricultural pest management.

- Anticancer Potential : The compound has been investigated for its anticancer properties. Studies indicate that certain derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the inhibition of specific cellular pathways related to tumor growth .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Substituent Effects : The presence of different substituents on the phenyl ring significantly influences biological activity. For example, halogenated phenyl groups generally enhance antimicrobial potency compared to non-substituted counterparts .

- Binding Interactions : Molecular docking studies have revealed that the binding affinity of these compounds to target proteins correlates with their structural features. Compounds with more complex substituents often exhibit better binding scores and higher biological activity .

Case Studies

- Insecticidal Activity Study : A series of novel derivatives were synthesized and tested for insecticidal activity against Mythimna separata. The study found that specific substitutions on the pyridine ring significantly enhanced insecticidal potency, leading to the identification of several lead compounds for further development .

- Antimicrobial Efficacy : In a comparative study, various derivatives were evaluated against common bacterial strains. Results showed that certain modifications to the phenyl group resulted in enhanced antibacterial activity, making them suitable candidates for further pharmacological exploration.

Q & A

Q. What are the common synthetic routes for 5-Phenylpyridine-2-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A typical approach involves formylation of 2-phenylpyridine derivatives. For example, using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group at the pyridine-2-position . Alternatively, condensation reactions between phenylacetylene derivatives and pyridine precursors under palladium catalysis may be employed, as seen in analogous pyridinecarbaldehyde syntheses . Optimization includes adjusting stoichiometry, temperature (e.g., 80–100°C for Vilsmeier-Haack), and catalyst loading. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Yield variations (e.g., 50–80%) often stem from residual starting materials or by-products like 5-phenylpyridine-2-carboxylic acid, detectable via HPLC .

Q. How can researchers characterize this compound, and what analytical techniques are critical for confirming its structure?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Peaks at δ ~10 ppm (aldehyde proton) and aromatic proton signals consistent with phenyl and pyridine substituents .

- FT-IR : Strong C=O stretch (~1680 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 183 (C₁₂H₉NO⁺) and fragmentation patterns matching pyridinecarbaldehyde derivatives .

- X-ray Crystallography : Resolves spatial arrangement, though crystallization may require slow evaporation in solvents like dichloromethane/hexane .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as pyridine derivatives may irritate mucous membranes .

- Waste Disposal : Segregate organic waste and neutralize acidic by-products (e.g., from Vilsmeier-Haack reactions) before disposal .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and guide the design of derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates electron density distributions, identifying nucleophilic/electrophilic sites. For instance, the aldehyde group’s electrophilicity facilitates Schiff base formation, while the pyridine ring’s nitrogen can coordinate metals . Software like Gaussian or ORCA models reaction pathways (e.g., aldol condensations) and predicts stability of intermediates. Validate computational results with experimental data (e.g., kinetic studies) to refine models .

Q. What strategies resolve contradictions in reported synthetic yields or by-product profiles for this compound?

- Methodological Answer : Discrepancies often arise from:

- Reagent Purity : Impure starting materials (e.g., 2-phenylpyridine) reduce yields; use HPLC-grade reagents .

- Catalyst Deactivation : Trace moisture in palladium catalysts lowers efficiency; pre-dry catalysts at 120°C .

- Analytical Sensitivity : LC-MS vs. GC-MS may detect different by-products; cross-validate with 2D NMR (e.g., COSY, HSQC) .

Q. How can continuous flow reactors improve the scalability of this compound synthesis?

- Methodological Answer : Flow reactors enhance reproducibility and safety by:

- Precise Temperature Control : Maintain exothermic reactions (e.g., formylation) at optimal conditions .

- Reduced Side Reactions : Shorter residence times minimize over-oxidation of the aldehyde group.

- Automation : Inline IR or UV sensors monitor reaction progress, enabling real-time adjustments .

Q. What mechanistic insights explain the aldehyde group’s susceptibility to oxidation, and how can stabilization be achieved?

- Methodological Answer : The electron-deficient pyridine ring increases aldehyde reactivity. Oxidation to carboxylic acid occurs via radical intermediates in the presence of O₂ or peroxides . Stabilization strategies:

- Inert Atmosphere : Use N₂/Ar during synthesis and storage.

- Additives : Antioxidants like BHT (butylated hydroxytoluene) at 0.1–1% w/w .

- Low-Temperature Storage : Store at –20°C in amber vials to slow degradation .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activity for this compound derivatives?

- Methodological Answer : Variations stem from:

- Purity Differences : Residual solvents (e.g., DMF) in <95% pure samples may skew bioassay results .

- Stereochemical Factors : Unreported enantiomers (if chiral centers exist) exhibit distinct interactions with targets.

- Assay Conditions : Varying pH or temperature alters ligand-receptor binding kinetics. Replicate studies under standardized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.